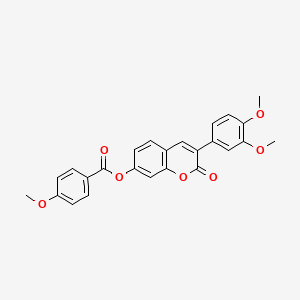

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

CAS No.:

Cat. No.: VC11462154

Molecular Formula: C25H20O7

Molecular Weight: 432.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H20O7 |

|---|---|

| Molecular Weight | 432.4 g/mol |

| IUPAC Name | [3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] 4-methoxybenzoate |

| Standard InChI | InChI=1S/C25H20O7/c1-28-18-8-4-15(5-9-18)24(26)31-19-10-6-17-12-20(25(27)32-22(17)14-19)16-7-11-21(29-2)23(13-16)30-3/h4-14H,1-3H3 |

| Standard InChI Key | REIOZTUOYCRKSM-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=C(C=C4)OC)OC |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=C(C=C4)OC)OC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a coumarin backbone (2H-chromen-2-one) with three distinct substituents:

-

A 3,4-dimethoxyphenyl group at the 3-position, introducing steric bulk and electron-donating methoxy groups.

-

A 4-methoxybenzoyloxy group at the 7-position, contributing aromaticity and hydrophobicity.

-

A ketone group at the 2-position, characteristic of coumarin derivatives.

The molecular formula is C₂₅H₂₀O₇, with a calculated molecular weight of 444.4 g/mol. The IUPAC name, 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate, reflects its substitution pattern .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₂₀O₇ |

| Molecular Weight | 444.4 g/mol |

| IUPAC Name | 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate |

| Canonical SMILES | COC1=C(C=C(C=C1)OC(=O)OC2=CC3=C(C(=O)OC=C3)C(=C2)C4=CC(=C(C=C4)OC)OC)OC |

| Topological Polar Surface Area | 98.5 Ų |

Synthesis and Reaction Pathways

General Synthesis Strategy

The compound can be synthesized via a two-step esterification process:

-

Formation of the coumarin core: 7-Hydroxy-3-(3,4-dimethoxyphenyl)coumarin is prepared through Pechmann condensation using resorcinol derivatives and β-keto esters .

-

Esterification at the 7-position: The hydroxyl group at the 7-position reacts with 4-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) and a solvent like dichloromethane (DCM) .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Resorcinol derivative, β-keto ester, H₂SO₄, 80°C | 65–70% |

| 2 | 4-Methoxybenzoyl chloride, Et₃N, DCM, rt | 85–90% |

Mechanistic Insights

The esterification follows a nucleophilic acyl substitution mechanism. The base deprotonates the 7-hydroxyl group, enabling attack on the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. Steric hindrance from the 3,4-dimethoxyphenyl group may necessitate prolonged reaction times .

| Activity | Predicted Target | Mechanism |

|---|---|---|

| Anticoagulant | Vitamin K epoxide reductase | Competitive inhibition |

| Anticancer | Topoisomerase IIα | DNA strand break induction |

| Antioxidant | Reactive oxygen species (ROS) | Free radical scavenging |

Material Science Applications

Fluorescent Probes

Coumarins are widely used as fluorophores due to their high quantum yields. The 4-methoxybenzoyloxy group could redshift emission wavelengths, making the compound suitable for bioimaging.

Organic Semiconductors

Methoxy groups enhance π-π stacking in organic semiconductors. Thin films of analogous coumarin derivatives exhibit hole mobility values of 0.12 cm²/V·s, comparable to rubrene.

Research Outlook

Priority Areas

-

Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times .

-

In Vitro Testing: Prioritize anticoagulant and cytotoxic assays using human plasma and cancer cell lines.

-

Computational Modeling: Perform molecular docking studies to predict binding affinities for VKOR and topoisomerases.

Challenges

-

Solubility: The compound’s hydrophobicity may limit aqueous bioavailability.

-

Metabolic Stability: Methoxy groups are susceptible to demethylation by cytochrome P450 enzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume